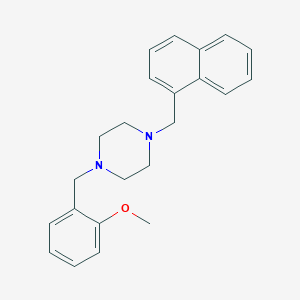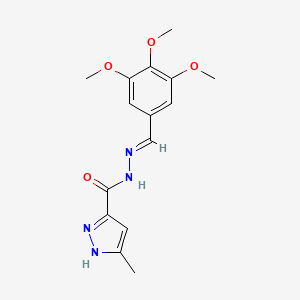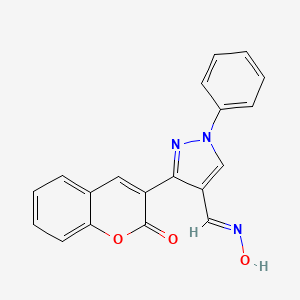
3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime
Vue d'ensemble
Description
3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, also known as OC-5, is a chemical compound with potential applications in scientific research. This compound is a derivative of pyrazole and chromenone, and its unique structure makes it an attractive target for synthesis and study. In
Mécanisme D'action
The mechanism of action of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin production, by binding to the active site of the enzyme. Similarly, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, by binding to the enzyme's active site. These mechanisms of action suggest that this compound may have potential applications in the treatment of melanoma and Alzheimer's disease, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro. For example, this compound has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been shown to inhibit the expression of certain pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of inflammation-related disorders. These effects suggest that this compound may have potential applications in the treatment of oxidative stress and inflammation-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime has several advantages for lab experiments. Firstly, it is relatively easy to synthesize in high yields with minimal impurities. Secondly, it has been shown to exhibit a variety of biochemical and physiological effects in vitro, making it a versatile compound for studying various disease processes. However, there are also limitations associated with this compound. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, its potential toxicity and side effects have not been fully characterized, which could limit its clinical applications.
Orientations Futures
There are several future directions for research on 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime. Firstly, further studies are needed to elucidate its mechanism of action and potential therapeutic applications. Additionally, more research is needed to determine its toxicity and side effects in vivo, which could inform its clinical development. Finally, there is potential for the development of novel derivatives of this compound with improved pharmacological properties, which could expand its potential applications in the field of medicinal chemistry.
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its unique structure and biochemical properties make it an attractive target for synthesis and study. Further research is needed to fully understand its mechanism of action and potential therapeutic applications, but its versatility and ease of synthesis make it a promising compound for future research.
Applications De Recherche Scientifique
3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties in vitro. Additionally, this compound has been found to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase, which are involved in various physiological processes. These findings suggest that this compound may have therapeutic potential for the treatment of diseases such as cancer, Alzheimer's disease, and inflammation-related disorders.
Propriétés
IUPAC Name |
3-[4-[(E)-hydroxyiminomethyl]-1-phenylpyrazol-3-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c23-19-16(10-13-6-4-5-9-17(13)25-19)18-14(11-20-24)12-22(21-18)15-7-2-1-3-8-15/h1-12,24H/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFABHCUVDOROEK-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4OC3=O)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4OC3=O)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[4-(benzyloxy)-3-methoxyphenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B3895977.png)
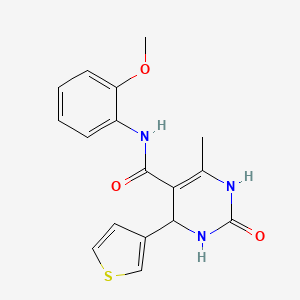
![2-[2-(3-bromophenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B3895996.png)
![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}-5-nitrobenzonitrile](/img/structure/B3896002.png)
![3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B3896009.png)
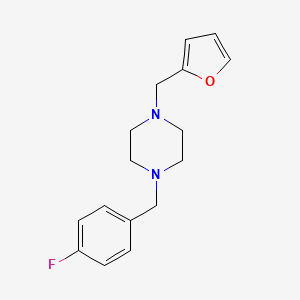

![1-benzyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3896035.png)
![2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzamide hydrochloride](/img/structure/B3896038.png)
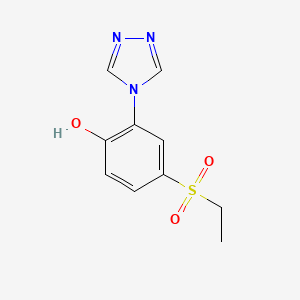
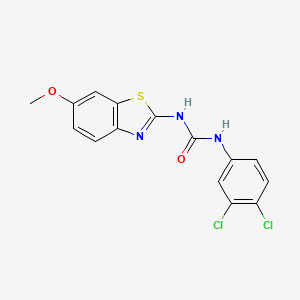
![N-(3,4-dimethylphenyl)-N-[4-({2-[4-(3-thietanyloxy)benzylidene]hydrazino}carbonyl)benzyl]methanesulfonamide](/img/structure/B3896063.png)
